Methyl 4-bromo-3-oxoheptanoate
CAS No.: 292056-25-8
Cat. No.: VC14265486
Molecular Formula: C8H13BrO3
Molecular Weight: 237.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 292056-25-8 |
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Molecular Formula | C8H13BrO3 |
Molecular Weight | 237.09 g/mol |
IUPAC Name | methyl 4-bromo-3-oxoheptanoate |
Standard InChI | InChI=1S/C8H13BrO3/c1-3-4-6(9)7(10)5-8(11)12-2/h6H,3-5H2,1-2H3 |
Standard InChI Key | IYHYMBHPJIWZDT-UHFFFAOYSA-N |
Canonical SMILES | CCCC(C(=O)CC(=O)OC)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 4-bromo-3-oxoheptanoate features a seven-carbon aliphatic chain with a ketone group at the third position, a bromine atom at the fourth position, and a methyl ester terminus. The molecular structure is defined by the following characteristics:
Property | Value |
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Molecular formula | |
Molecular weight | 237.09 g/mol |
CAS Registry | 292056-25-8 |
Purity (commercial) | ≥95% |
Functional groups | Ketone, ester, bromide |
The bromine atom introduces electrophilic reactivity, while the ketone and ester groups participate in condensation and nucleophilic acyl substitution reactions.
Synthetic Methodologies
Bromination-Esterification Cascade
The most efficient route involves a two-step microreactor-based synthesis adapted from Wang et al. :
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Bromination of diketene:
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Esterification extension:
This method minimizes side reactions such as over-bromination or ester hydrolysis, which are common in batch reactors.
Alternative Pathways
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Grignard addition: Reaction of methyl 3-oxoheptanoate with bromine in the presence of PBr yields the bromide.
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Enolate bromination: Deprotonation of the ketone using LDA followed by bromine quenching provides moderate yields (65–75%) .
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The bromine atom undergoes reactions with nucleophiles (e.g., amines, thiols), enabling carbon-heteroatom bond formation. For example:
This reactivity is exploited in synthesizing β-amino ketones for pharmaceutical applications.
Keto-Enol Tautomerism
The ketone group facilitates enolization under basic conditions, forming enolates that participate in aldol condensations. This property is critical for constructing cyclic frameworks in natural product synthesis .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
Methyl 4-bromo-3-oxoheptanoate is a precursor to:
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Anticancer agents: Brominated ketones inhibit proteasome activity in multiple myeloma cells.
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Antiviral compounds: Incorporated into protease inhibitors targeting viral replication machinery .
Case Study: BTK Inhibitor Development
A 2023 study utilized methyl 4-bromo-3-oxoheptanoate to synthesize a fluorine-18-labeled Bruton’s tyrosine kinase (BTK) inhibitor for PET imaging. The bromine atom was replaced with via isotopic exchange, demonstrating the compound’s versatility in radiopharmaceuticals .
Future Directions
Green Chemistry Innovations
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Solvent-free synthesis: Ionic liquids or mechanochemical methods could reduce ethyl acetate usage.
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Catalytic bromination: Transition metal catalysts (e.g., CuBr) may enhance selectivity and yield .
Expanding Biomedical Applications
Ongoing research explores its use in:
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Bioconjugation: Labeling proteins via bromine-thiol interactions.
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Polymer chemistry: Synthesizing biodegradable polyesters with tunable thermal properties.
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